

Methyl Caffeate (CAS 3843-74-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl caffeate

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Abstract

Methyl caffeate (MC), the methyl ester of caffeic acid, is a naturally occurring phenolic compound found in various plant species, including *Solanum torvum* (Turkey berry) and *Flacourtia jangomas*.^[1] With the CAS number 3843-74-1, this molecule has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of **methyl caffeate**, encompassing its physicochemical properties, synthesis, and well-documented biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development endeavors.

Physicochemical Properties

Methyl caffeate is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as DMSO, ethanol, and DMF.^{[2][3][4]} Its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	3843-74-1	[2]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[2][4][5][6]
Molecular Weight	194.18 g/mol	[2][5][6]
Melting Point	158 - 161 °C	[7][8]
Boiling Point	367.60 °C (estimated at 760 mm Hg)	[2]
Appearance	Light yellow solid	[7]
Solubility	Water: 1.142e+004 mg/L @ 25 °C (est)[2] DMSO: 30 mg/mL[3] Ethanol: 20 mg/mL[4] DMF: 5 mg/mL[4] PBS (pH 7.2): 0.5 mg/mL[4]	
UV max (in Ethanol)	219, 245, 330 nm	[4]
SMILES	<chem>COC(=O)/C=C/C1=CC(=C(C=C1)O)O</chem>	[5]
InChI	InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+	[4][6]
InChIKey	OCNYGKNIVPVPPX-HWKANZROSA-N	[4][5]

Synthesis and Extraction

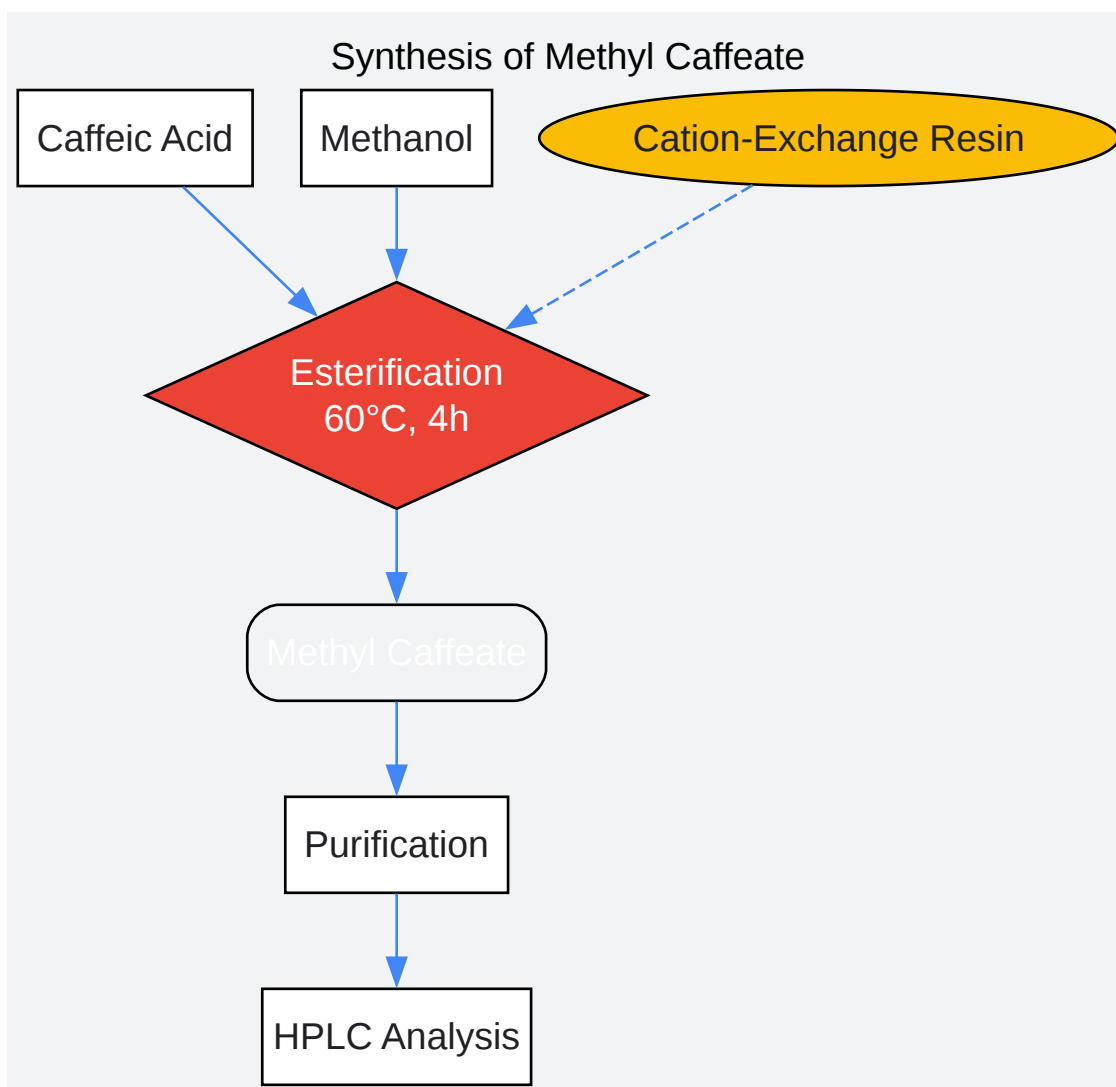
Methyl caffeate can be obtained through both synthetic routes and extraction from natural sources.

Synthesis

A common method for synthesizing **methyl caffeate** is the esterification of caffeic acid with methanol. This reaction can be efficiently catalyzed by a cation-exchange resin.[\[9\]](#)[\[10\]](#)

This protocol is based on the methodology described by Salsabila et al. (2020).[\[9\]](#)[\[10\]](#)

- Reactants and Catalyst: Caffeic acid, methanol, and a cation-exchange resin.
- Reaction Conditions:
 - Temperature: 60 °C[\[9\]](#)[\[10\]](#)
 - Time: 4 hours[\[9\]](#)[\[10\]](#)
 - Molar Ratio: A high molar ratio of methanol to caffeic acid (e.g., 50:1) is used to drive the reaction towards the product.[\[9\]](#)
- Procedure: a. Combine caffeic acid and methanol in a reaction vessel. b. Add the cation-exchange resin to the mixture. c. Heat the reaction mixture to 60 °C and maintain for 4 hours with stirring. d. After the reaction is complete, filter the mixture to remove the cation-exchange resin. e. The resulting solution contains **methyl caffeate**. The product can be purified using techniques such as column chromatography.
- Analysis: The formation of **methyl caffeate** can be confirmed and quantified using High-Performance Liquid Chromatography (HPLC).[\[9\]](#)[\[10\]](#)



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Figure 1: Workflow for the synthesis of **methyl caffeate**.

Natural Extraction

Methyl caffeate can be isolated from various plant sources. One documented source is the fruit of *Solanum torvum*.^[11]

This protocol is a generalized procedure based on the study by Balachandran et al. (2012).^[11]

- Plant Material: Dried and powdered fruits of *Solanum torvum*.
- Extraction: a. Perform sequential solvent extraction of the powdered plant material using solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and then

methanol. b. The ethyl acetate extract has been shown to have good cytotoxic activities and contains **methyl caffeate**.[\[11\]](#)

- Isolation: a. Subject the ethyl acetate extract to column chromatography. b. The stationary phase can be silica gel. c. Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). d. Collect the fractions and monitor them using Thin Layer Chromatography (TLC). e. Combine the fractions containing the compound of interest.
- Purification and Identification: a. Further purify the isolated compound using techniques like recrystallization. b. Characterize the purified compound as **methyl caffeate** using spectroscopic methods such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR spectroscopy.

Biological Activities and Mechanisms of Action

Methyl caffeate exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and anticancer properties being the most extensively studied.

Antioxidant Activity

The antioxidant activity of **methyl caffeate** is attributed to its phenolic structure, specifically the catechol moiety. It can act as a radical scavenger and has been shown to be effective against various reactive oxygen species.[\[12\]](#) The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a radical, thereby neutralizing it. The resulting **methyl caffeate** radical is stabilized by resonance.[\[13\]](#)

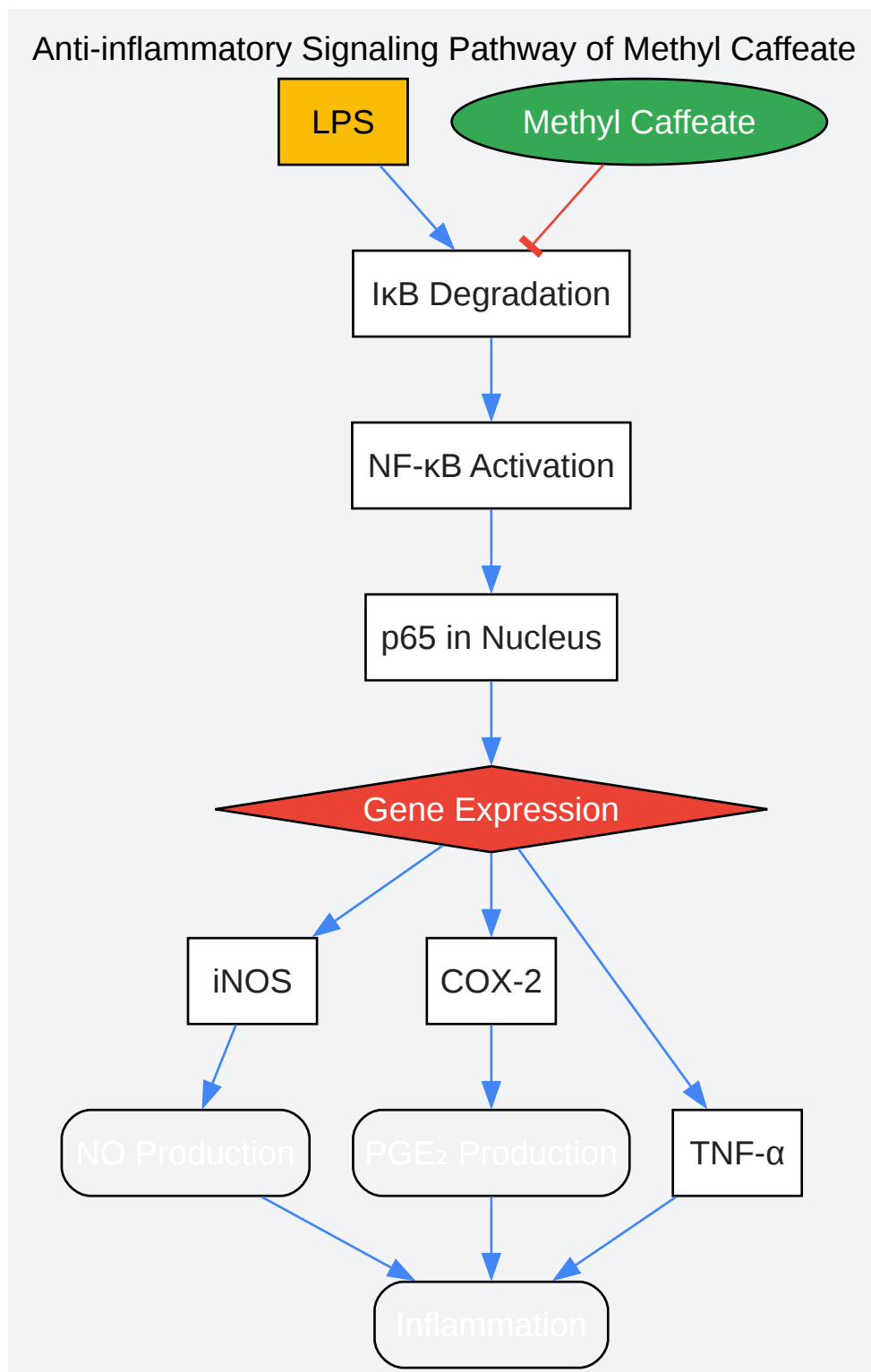
Anti-inflammatory Activity

Methyl caffeate demonstrates potent anti-inflammatory effects.[\[14\]](#) Studies have shown that it can inhibit the production of key inflammatory mediators.[\[14\]](#)

The anti-inflammatory properties of **methyl caffeate** are primarily mediated through the inhibition of the NF- κ B signaling pathway.[\[14\]](#)[\[15\]](#)

- Inhibition of Inflammatory Mediators: **Methyl caffeate** significantly inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[\[14\]](#) It also reduces the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF- α).[\[14\]](#)

- Downregulation of iNOS and COX-2: The reduction in NO and PGE₂ production is a consequence of the dose-dependent inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[14]
- Inhibition of NF-κB Activation: **Methyl caffeate** prevents the activation of the transcription factor NF-κB induced by LPS.[14] It achieves this by inhibiting the degradation of the inhibitor of κB (IκB), which in turn leads to decreased levels of the p65 subunit of NF-κB in the nucleus.[14]



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Figure 2: Inhibition of the NF-κB signaling pathway by **methyl caffeate**.

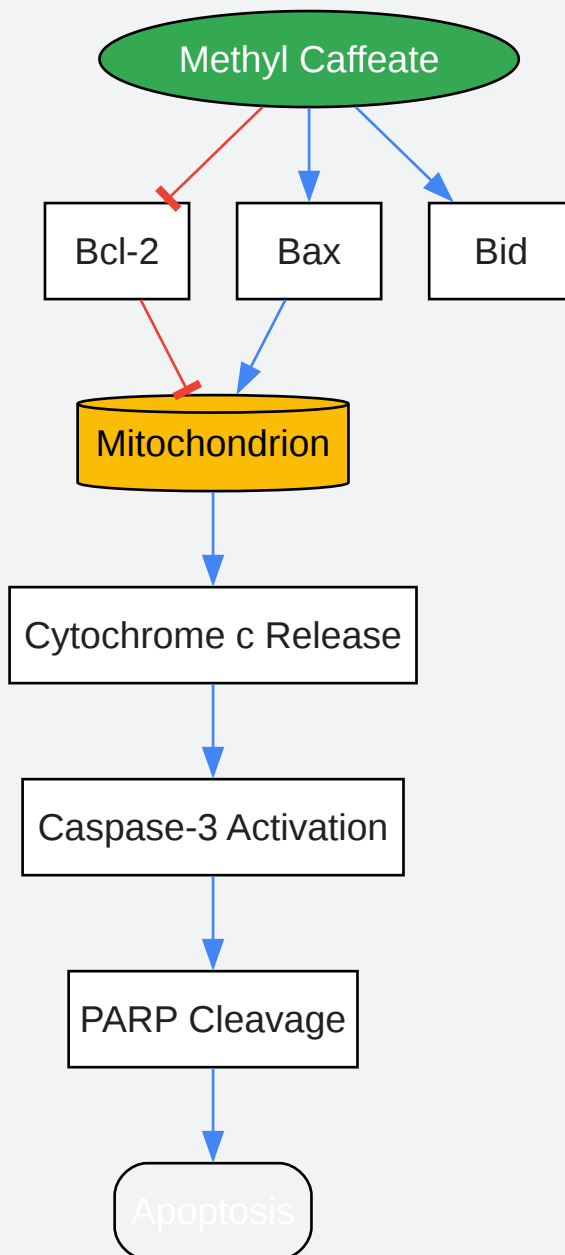
Anticancer Activity

Methyl caffeate has demonstrated significant cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (COLO320), and liver cancer (HepG-2).[11] Its anticancer effects are mediated through the induction of apoptosis.[11]

In human breast cancer MCF-7 cells, **methyl caffeate** induces apoptosis via a mitochondria-mediated pathway.[11]

- Induction of Apoptosis: Treatment with **methyl caffeate** leads to a significant reduction in cell proliferation and an increase in DNA fragmentation and the formation of apoptotic bodies.[11]
- Modulation of Bcl-2 Family Proteins: **Methyl caffeate** upregulates the expression of the pro-apoptotic proteins Bax and Bid, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes apoptosis.[11]
- Mitochondrial Pathway Activation: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[11]
- Caspase Activation: Cytochrome c release triggers the activation of caspase-3.[11]
- PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[11]

Apoptotic Signaling Pathway of Methyl Caffeate in MCF-7 Cells



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Figure 3: Induction of apoptosis in MCF-7 cells by **methyl caffeate**.

Experimental Protocols

This section provides detailed protocols for assessing the biological activities of **methyl caffeate**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for evaluating the cytotoxic properties of **methyl caffeate** against cancer cell lines.[\[11\]](#)

- **Cell Culture:** a. Culture the desired cancer cell line (e.g., MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
- **Cell Seeding:** a. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Treatment:** a. Prepare various concentrations of **methyl caffeate** in the cell culture medium. b. Treat the cells with different concentrations of **methyl caffeate** and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Assay:** a. After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. b. The viable cells will reduce the yellow MTT to purple formazan crystals. c. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- **Data Analysis:** a. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is based on the methodology used to investigate the molecular mechanism of **methyl caffeate**-induced apoptosis.[\[11\]](#)

- **Cell Lysis:** a. Treat the cells with **methyl caffeate** as described in the cytotoxicity assay. b. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- **Protein Quantification:** a. Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

- SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, caspase-3, PARP, and a loading control like β -actin) overnight at 4 °C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. b. The intensity of the bands can be quantified using densitometry software.

Conclusion

Methyl caffeate is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are supported by a growing body of scientific evidence. The detailed mechanisms of action, particularly the modulation of key signaling pathways like NF- κ B and the intrinsic apoptotic pathway, make it an attractive candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to explore the pharmacological properties of **methyl caffeate** and its analogs. Future research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile to fully elucidate its potential as a therapeutic agent.

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